molecular formula C7H9N3O3 B13191144 2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

Cat. No.: B13191144
M. Wt: 183.16 g/mol
InChI Key: SCMYGHUUGJQIPL-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is a compound with a complex structure that includes a pyrimidine ring, a methylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with methylamine under controlled conditions to form the intermediate 2-(methylamino)-4,6-dihydroxypyrimidine. This intermediate is then subjected to further reactions, including oxidation and acylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is unique due to its specific combination of functional groups and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2-[2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C7H9N3O3/c1-8-7-9-3-4(2-5(11)12)6(13)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10,13)

InChI Key

SCMYGHUUGJQIPL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=O)N1)CC(=O)O

Origin of Product

United States

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